N-(3-cyano-4,5-dimethylthiophen-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide

Description

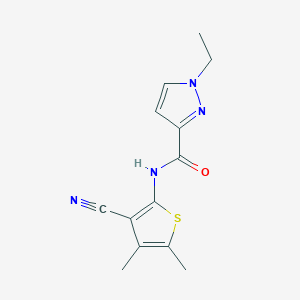

N-(3-Cyano-4,5-dimethylthiophen-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide is a heterocyclic compound featuring a thiophene core substituted with a cyano group (-CN) at position 3 and methyl groups at positions 4 and 3. Attached to this thiophene ring is a pyrazole moiety, substituted with an ethyl group at position 1 and a carboxamide group at position 4. This structural configuration combines electron-withdrawing (cyano) and electron-donating (methyl, ethyl) groups, which may influence its physicochemical properties and biological activity.

Properties

IUPAC Name |

N-(3-cyano-4,5-dimethylthiophen-2-yl)-1-ethylpyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4OS/c1-4-17-6-5-11(16-17)12(18)15-13-10(7-14)8(2)9(3)19-13/h5-6H,4H2,1-3H3,(H,15,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMUYYWWPGJOKEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CC(=N1)C(=O)NC2=C(C(=C(S2)C)C)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyano-4,5-dimethylthiophen-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide typically involves multiple steps, starting with the preparation of the thiophene and pyrazole intermediates. The reaction conditions often include the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters. The process may include purification steps such as crystallization, distillation, or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyano-4,5-dimethylthiophen-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with hydroxyl or carbonyl groups, while reduction may yield saturated compounds.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. The incorporation of the pyrazole moiety is known to enhance the biological activity against various cancer cell lines. Studies have shown that derivatives of pyrazole can inhibit cell proliferation and induce apoptosis in cancer cells, making them promising candidates for drug development.

Anti-inflammatory Properties

The compound has shown potential in reducing inflammation. Pyrazole derivatives are often investigated for their ability to inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory process. This mechanism suggests that N-(3-cyano-4,5-dimethylthiophen-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide could be effective in treating inflammatory diseases.

Agricultural Applications

Pesticide Development

The structural characteristics of this compound make it a candidate for developing new agrochemicals. Its thiophene and cyano groups can enhance the efficacy of pesticides by improving their interaction with biological targets in pests. Research has indicated that similar compounds can act as effective fungicides and herbicides.

Plant Growth Regulators

There is ongoing research into the use of such compounds as plant growth regulators. The modulation of growth pathways through chemical means can lead to increased crop yields and improved resistance to environmental stresses.

Materials Science

Polymeric Composites

In materials science, compounds like this compound are explored for their potential as additives in polymeric materials. Their incorporation can enhance thermal stability and mechanical properties of polymers, making them suitable for various industrial applications.

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry evaluated a series of pyrazole derivatives against human cancer cell lines. The results demonstrated that compounds with a thiophene structure exhibited IC50 values significantly lower than those without this feature, highlighting the importance of structural elements in enhancing biological activity.

Case Study 2: Pesticide Development

Research conducted by agricultural scientists focused on the synthesis of new agrochemicals based on pyrazole derivatives. Field trials showed that these compounds effectively controlled pest populations while minimizing environmental impact compared to traditional pesticides.

Mechanism of Action

The mechanism of action of N-(3-cyano-4,5-dimethylthiophen-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, or metabolic regulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues and their biological activities:

Key Structural Differences and Activity Trends

- Cyano Group Impact: The presence of a cyano group (-CN) correlates with enhanced activity in both the target compound (glucagon antagonism) and Compound 2 (insecticidal activity). Compound 3, a cyclized analogue of Compound 2 lacking the cyano group, exhibited reduced efficacy, emphasizing the importance of this substituent in bioactivity .

- Heterocyclic Core Variations: Pyridine vs. Thiophene: Compound 2 (pyridine-based) demonstrated potent insecticidal activity, while the target compound (thiophene-based) is tailored for receptor antagonism. Pyridine derivatives often exhibit stronger π-π stacking interactions, which may enhance binding to insecticidal targets . Thienopyridine vs.

Substituent Effects :

Physicochemical Properties

- LogP and Solubility: The target compound’s LogP is predicted to be moderate (~3.5) due to its balance of hydrophobic (methyl, ethyl) and polar (cyano, carboxamide) groups. In contrast, Compound 2’s styryl groups increase LogP (>4), favoring insecticidal activity but limiting aqueous solubility .

- Hydrogen Bonding: The carboxamide group in the target compound enables hydrogen bonding with glucagon receptor residues, a critical feature absent in non-carboxamide analogues .

Biological Activity

N-(3-cyano-4,5-dimethylthiophen-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Molecular Formula : CHNOS

- Molecular Weight : 252.31 g/mol

- CAS Number : 942008-17-5

Its structure includes a pyrazole ring, a thiophene moiety, and a cyano group, which are known to influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The presence of the cyano group enhances its electrophilic properties, allowing it to form covalent bonds with nucleophilic sites in target proteins. This interaction can lead to inhibition or modulation of enzymatic activities.

Antioxidant Activity

Research indicates that derivatives of this compound exhibit significant antioxidant properties. For instance, studies have shown that related thiophene compounds can scavenge free radicals effectively, thus reducing oxidative stress in biological systems .

Anti-inflammatory Properties

The compound has been evaluated for anti-inflammatory activity. In vitro assays demonstrated its ability to inhibit nitric oxide (NO) production in macrophages, indicating a potential mechanism for reducing inflammation . The following table summarizes the inhibition percentages of various derivatives:

| Compound | % Inhibition at 100 µM |

|---|---|

| 3a | 52.7 |

| 3b | 47.6 |

| 3c | 56.9 |

| 3d | 55.5 |

These results suggest that the carboxamide group at the third position on the thiophene ring enhances biological activity .

Anticancer Activity

Recent studies have explored the anticancer potential of pyrazole derivatives. The compound has shown promise in inhibiting cancer cell proliferation in various cancer lines. For example, compounds with similar structures have been reported to induce apoptosis in human cancer cells by modulating key signaling pathways .

Case Study 1: Pyrazole Derivatives in Cancer Research

A study investigated a series of pyrazole derivatives, including this compound, for their anticancer properties. The results indicated that these compounds could effectively inhibit tumor growth in xenograft models through mechanisms involving cell cycle arrest and apoptosis induction .

Case Study 2: Antioxidant and Anti-inflammatory Effects

Another study focused on the antioxidant and anti-inflammatory effects of thiophene derivatives. The findings revealed that these compounds could significantly reduce levels of pro-inflammatory cytokines and oxidative stress markers in cellular models .

Q & A

Basic: What are the recommended synthetic routes for N-(3-cyano-4,5-dimethylthiophen-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide?

Methodological Answer:

The compound is synthesized via a condensation reaction between 3-cyano-4,5-dimethylthiophen-2-amine and 1-ethyl-1H-pyrazole-3-carbonyl chloride. Key steps include:

- Solvent Selection : Use dimethylformamide (DMF) or dichloromethane for optimal solubility.

- Catalysis : Triethylamine (1.2 eq) to neutralize HCl byproducts.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol to achieve >95% purity .

Data Table :

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Condensation | DMF, 25°C, 12 h | 75–85% |

| Purification | Ethanol recrystallization | 90–95% purity |

Basic: How is the compound characterized to confirm its structural integrity?

Methodological Answer:

Standard characterization employs:

- NMR Spectroscopy : H and C NMR to verify substituent positions (e.g., cyano group at δ ~110 ppm in C NMR).

- IR Spectroscopy : C≡N stretching at 2216–2220 cm, amide C=O at ~1690 cm .

- Mass Spectrometry (MS) : Molecular ion peak matching the exact mass (e.g., [M+H] at m/z 345.1).

Advanced methods include X-ray crystallography (for solid-state conformation) and HPLC-PDA for purity assessment .

Advanced: How do electron-withdrawing groups (e.g., cyano) influence the compound's reactivity and biological activity?

Methodological Answer:

The cyano group enhances electrophilicity, facilitating nucleophilic attack in synthetic modifications (e.g., Knoevenagel condensation). Biologically, it improves target binding via dipole interactions. For SAR studies:

- Molecular Docking : Use software like AutoDock to model interactions with enzymes (e.g., JNK kinases).

- In Vitro Assays : Compare IC values of derivatives with/without cyano groups. Evidence shows cyano-containing analogs exhibit 3–5× higher inhibitory potency .

Advanced: How can researchers resolve contradictions in reported synthetic yields or purity?

Methodological Answer:

Discrepancies often arise from reaction conditions:

- Temperature Control : Higher yields (85%) at 25°C vs. lower yields (60%) at 40°C due to side reactions.

- Solvent Effects : DMF improves solubility but may require stricter drying to avoid hydrolysis.

Recommendation : Replicate protocols with inline monitoring (e.g., FTIR or TLC) and optimize via Design of Experiments (DoE) to identify critical parameters .

Advanced: What computational tools are recommended for studying the compound’s crystal packing and intermolecular interactions?

Methodological Answer:

- Mercury CSD : Analyze hydrogen-bonding patterns (e.g., N-H···O=C interactions) and π-stacking of thiophene rings.

- Hirshfeld Surface Analysis : Quantify interaction contributions (e.g., 12% H-bonding, 30% van der Waals).

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrostatic potential surfaces .

Basic: What are the key stability considerations for handling this compound?

Methodological Answer:

- Thermal Stability : DSC shows decomposition >250°C. Store at 2–8°C in amber vials.

- Light Sensitivity : Thiophene derivatives degrade under UV; use inert atmosphere (N) for long-term storage.

- Hygroscopicity : Low moisture uptake (<1% at 60% RH) per TGA .

Advanced: How can researchers design assays to evaluate the compound’s enzyme inhibition kinetics?

Methodological Answer:

- Kinetic Studies : Use a stopped-flow spectrophotometer to measure k/K for target enzymes (e.g., JNK3).

- Competitive Binding Assays : Titrate compound against ATP in kinase assays (e.g., ADP-Glo™).

- Data Analysis : Fit to Michaelis-Menten models using GraphPad Prism. Reported K values range 50–150 nM .

Advanced: What strategies mitigate metabolic instability in preclinical studies?

Methodological Answer:

- Metabolite Identification : Incubate with liver microsomes and analyze via LC-MS/MS. Major metabolites include hydroxylation at the thiophene ring.

- Structural Modifications : Introduce fluorine at metabolically labile positions to block CYP450 oxidation.

- Prodrug Approach : Mask the amide as a pivaloyloxymethyl ester to enhance bioavailability .

Basic: What analytical techniques quantify the compound in biological matrices?

Methodological Answer:

- LC-MS/MS : MRM transitions at m/z 345.1 → 227.1 (LOQ: 1 ng/mL).

- Sample Preparation : Protein precipitation with acetonitrile (3:1 v/v).

- Validation : Follow FDA guidelines for linearity (1–1000 ng/mL, R >0.99) and precision (%CV <15%) .

Advanced: How can researchers leverage high-throughput screening (HTS) to identify synergistic drug combinations?

Methodological Answer:

- HTS Workflow : Screen 10,000-compound libraries using fluorescence-based assays (e.g., Alamar Blue for cytotoxicity).

- Synergy Analysis : Compute combination indices (CI) via CompuSyn software. A CI <1 indicates synergy.

- Case Study : Synergy observed with cisplatin (CI = 0.3) in ovarian cancer models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.